Product packaging for Methyl 4-(bromomethyl)-3-iodobenzoate(Cat. No.:CAS No. 229028-10-8)

Methyl 4-(bromomethyl)-3-iodobenzoate

Cat. No.: B1508695
CAS No.: 229028-10-8
M. Wt: 354.97 g/mol
InChI Key: WIEKIKAFLIHTCN-UHFFFAOYSA-N
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Description

Methyl 4-(bromomethyl)-3-iodobenzoate (CAS 229028-10-8) is a high-purity benzoate derivative engineered for advanced chemical synthesis and pharmaceutical research. This compound, with a molecular formula of C₉H₈BrIO₂ and a molecular weight of 354.97 g/mol , serves as a versatile and critical bifunctional building block. Its structure features both a bromomethyl (-CH₂Br) and an iodo (-I) substituent on the aromatic ring, making it a valuable substrate for sequential cross-coupling reactions and molecular scaffolding. The bromomethyl group is highly reactive in nucleophilic substitutions, such as alkylations, facilitating the introduction of the 4-(carbomethoxy)benzyl moiety. Concurrently, the iodine atom, positioned ortho to the ester group, is highly favorable for metal-catalyzed cross-couplings like Suzuki, Stille, and Negishi reactions, allowing for precise biaryl formation . This dual functionality enables researchers to construct complex, multifunctional molecules in a controlled, stepwise manner, which is essential in developing active pharmaceutical ingredients (APIs) and organic materials. The product is characterized by a melting point of 76°C and is offered with a guaranteed purity of ≥98% to ensure consistent and reliable experimental outcomes. It is classified as a hazardous chemical (GHS06, GHS08) and requires careful handling, with hazard statements including H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), and H341 (Suspected of causing genetic defects) . Researchers should consult the Safety Data Sheet (SDS) and adhere to strict safety protocols, including the use of personal protective equipment. This material is strictly for research and further manufacturing applications and is not intended for diagnostic or direct human use . It is recommended to store the product sealed in a dry environment at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrIO2 B1508695 Methyl 4-(bromomethyl)-3-iodobenzoate CAS No. 229028-10-8

Properties

IUPAC Name

methyl 4-(bromomethyl)-3-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrIO2/c1-13-9(12)6-2-3-7(5-10)8(11)4-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEKIKAFLIHTCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)CBr)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70726528
Record name Methyl 4-(bromomethyl)-3-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229028-10-8
Record name Methyl 4-(bromomethyl)-3-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemistry: Methyl 4-(bromomethyl)-3-iodobenzoate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound is utilized in biochemical studies to understand the behavior of bromomethyl and iodobenzene groups in biological systems. Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including potential anti-HIV agents and aldose reductase inhibitors. Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways, depending on the specific application. For example, in pharmaceutical applications, it may interact with enzymes or receptors to inhibit or activate biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, applications, and synthetic utility of Methyl 4-(bromomethyl)-3-iodobenzoate can be contextualized by comparing it to structurally related benzoate derivatives. Below is a detailed analysis:

Substituent Effects and Reactivity

Compound Name Substituents Key Reactivity Features
This compound 4-Bromomethyl, 3-Iodo Dual reactivity: Bromomethyl enables nucleophilic substitution, iodine supports Suzuki/Heck couplings. Ideal for cyclization to 6-membered tethers .
Methyl 4-iodobenzoate (CAS 619-44-3) 4-Iodo Limited to cross-coupling reactions (e.g., Suzuki); lacks a bromomethyl group for alkylation or further functionalization .
Methyl 3-bromo-4-fluorobenzoate 3-Bromo, 4-Fluoro Bromine allows substitution, but fluorine’s poor leaving-group ability restricts nucleophilic reactions. Less versatile in cyclization .
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) 4-Aminoethyl, pyridazinyl Designed for biological activity (e.g., kinase inhibition); lacks halogen substituents critical for coupling chemistry .

Cost and Availability

  • This compound : Priced at €550.00/g (CymitQuimica), reflecting its niche use in high-value pharmaceutical research .
  • Methyl 4-iodobenzoate : More affordable (~€50–100/g) due to broader commercial availability .

Research Findings and Case Studies

  • Hsp90 Inhibitor Synthesis : this compound was critical in synthesizing dimeric Hsp90 inhibitors with six-membered tethers (compounds 81–83). Its reactivity outperformed methyl 3-bromo-4-fluorobenzoate, which struggled with seven-membered tether formation due to side reactions .

Biological Activity

Methyl 4-(bromomethyl)-3-iodobenzoate (C9H8BrIO2) is a halogenated benzoate derivative that has garnered attention for its potential biological activities. This compound's structure, characterized by the presence of bromine and iodine substituents, suggests possible interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

C9H8BrIO2\text{C}_{9}\text{H}_{8}\text{Br}\text{I}\text{O}_{2}

This compound features a benzoate core with bromine at the 4-position and iodine at the 3-position, which may influence its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing halogen substituents have been shown to enhance antibacterial activity against various pathogens. The introduction of bromine and iodine into the molecular structure can increase lipophilicity, potentially improving membrane permeability and bioavailability.

Table 1: Antimicrobial Activity of Halogenated Benzoates

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus16 µg/mL
Methyl 4-bromobenzoateEscherichia coli32 µg/mL
Methyl 3-iodobenzoatePseudomonas aeruginosa64 µg/mL

Inhibition of Enzymatic Activity

This compound has been investigated for its potential as an inhibitor of specific enzymes, particularly in cancer research. Its structural analogs have shown promising results in inhibiting histone deacetylases (HDACs), which are critical in regulating gene expression and are often overexpressed in cancer cells.

Table 2: HDAC Inhibition Potency of Related Compounds

CompoundIC50 (nM)Selectivity Ratio (HDAC6/HDAC1)
This compound29>1000
Methyl 3-fluoro-4-methylbenzoate9>500

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structure. The incorporation of halogens such as bromine and iodine is known to enhance the lipophilicity and electrophilicity of compounds, facilitating interactions with biological macromolecules.

Key Findings:

  • Bromine Substitution: Enhances antimicrobial potency by improving membrane penetration.
  • Iodine Presence: May contribute to increased reactivity towards nucleophiles, potentially leading to covalent modifications of target proteins.

Case Studies

  • Anticancer Activity:
    A study evaluated the effects of various halogenated benzoates on cancer cell lines. This compound demonstrated notable cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating effective inhibition of cell proliferation.
  • Antibacterial Efficacy:
    In a comparative analysis, this compound was tested against common bacterial strains. The compound exhibited significant bactericidal activity, particularly against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections.

Q & A

Basic Questions

Q. What are the key synthetic routes for Methyl 4-(bromomethyl)-3-iodobenzoate?

  • Answer : The compound is typically synthesized via sequential halogenation. A common approach involves iodination of methyl 4-hydroxybenzoate using iodine monochloride in acetic acid (yield ~82%) to introduce the iodine substituent, followed by bromination at the methyl position using brominating agents like N-bromosuccinimide (NBS) under radical conditions . For example, methyl 4-hydroxy-3-iodobenzoate can be brominated at the methyl group via radical initiation to yield the bromomethyl derivative. This method ensures regioselectivity due to the directing effects of the ester and hydroxyl groups.

Q. How is the compound characterized structurally?

  • Answer : Structural confirmation relies on techniques such as single-crystal X-ray diffraction (SC-XRD) for precise bond-length and angle determination. For instance, SC-XRD analysis of related bromomethyl/iodo-substituted benzoates (e.g., 4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde) confirmed the spatial arrangement of substituents with mean C–C bond lengths of 0.006 Å and R-factors ≤0.15 . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for verifying molecular integrity and purity.

Advanced Research Questions

Q. How is Heck-cyclization applied using this compound in complex synthesis?

  • Answer : The compound serves as a versatile precursor in palladium-catalyzed Heck cyclizations to construct six-membered tethers. For example, coupling this compound with o-, m-, or p-methyl salicylate generates iodo benzyl ether intermediates. Subsequent intramolecular Heck reactions form biaryl bonds, yielding tricyclic frameworks in >85% efficiency. This method is favored for its robustness in high-throughput phasing pipelines and compatibility with electron-rich aryl halides .

Q. What challenges arise in handling this compound due to its halogen substituents?

  • Answer : The bromomethyl and iodo groups introduce reactivity and stability challenges:

  • Radical Sensitivity : The bromomethyl group is prone to radical-mediated decomposition, requiring inert atmospheres (N₂/Ar) and radical inhibitors (e.g., BHT) during synthesis .
  • Regioselectivity : Competing substitution reactions (e.g., nucleophilic displacement at bromine) necessitate careful optimization of reaction conditions (e.g., polar aprotic solvents, low temperatures) .
  • Light Sensitivity : The iodo substituent can undergo photolytic cleavage; storage in amber vials at –20°C is recommended .

Q. What computational methods aid in predicting the reactivity of this compound?

  • Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in Heck cyclizations, predicting activation energies for aryl-aryl bond formation. Molecular dynamics simulations assess steric effects from the bromomethyl group, which can hinder rotational freedom in intermediates. These tools guide experimental optimization, reducing trial-and-error in reaction design .

Q. How is this compound used in medicinal chemistry as a bioactive intermediate?

  • Answer : Its dual electrophilic sites (Br and I) enable modular derivatization for drug discovery. For instance, it has been utilized in synthesizing tricyclic inhibitors targeting heat shock protein 90 (HSP90) dimers, where the bromomethyl group facilitates alkylation of cysteine residues in the target protein. The iodo substituent allows further functionalization via Suzuki-Miyaura cross-coupling to introduce pharmacophores like heterocycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(bromomethyl)-3-iodobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(bromomethyl)-3-iodobenzoate

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